molecular formula C10H9N B14496912 2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene CAS No. 64183-86-4

2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene

Katalognummer: B14496912
CAS-Nummer: 64183-86-4
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: BSQUBFJCFCOOHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene, also known as 11-Azabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, is a bicyclic compound with a nitrogen atom incorporated into its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with a nitrogen-containing reagent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar bicyclic compound with an oxygen atom instead of nitrogen.

    Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide: A derivative with a carboxamide group.

Uniqueness

2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene is unique due to the presence of a nitrogen atom in its bicyclic structure, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs and other derivatives .

Eigenschaften

CAS-Nummer

64183-86-4

Molekularformel

C10H9N

Molekulargewicht

143.18 g/mol

IUPAC-Name

2-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C10H9N/c1-2-6-10-8-9(4-1)5-3-7-11-10/h1-7H,8H2

InChI-Schlüssel

BSQUBFJCFCOOHW-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C1N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.